

The Discovery of CAY10465: A Potent and Selective Aryl Hydrocarbon Receptor Agonist

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Compound of Interest

Compound Name: CAY 10465

Cat. No.: B15603190

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has garnered significant interest in the fields of toxicology, immunology, and drug discovery. It plays a crucial role in mediating cellular responses to a variety of environmental toxins and endogenous ligands. Activation of the AhR signaling pathway can lead to the transcriptional regulation of a suite of genes, including cytochrome P450 enzymes like CYP1A1. The discovery of potent and selective AhR modulators is therefore a key objective for researchers seeking to understand its physiological roles and explore its therapeutic potential. This technical guide focuses on the discovery and characterization of CAY10465, a high-affinity agonist of the Aryl Hydrocarbon Receptor.

Quantitative Data Summary

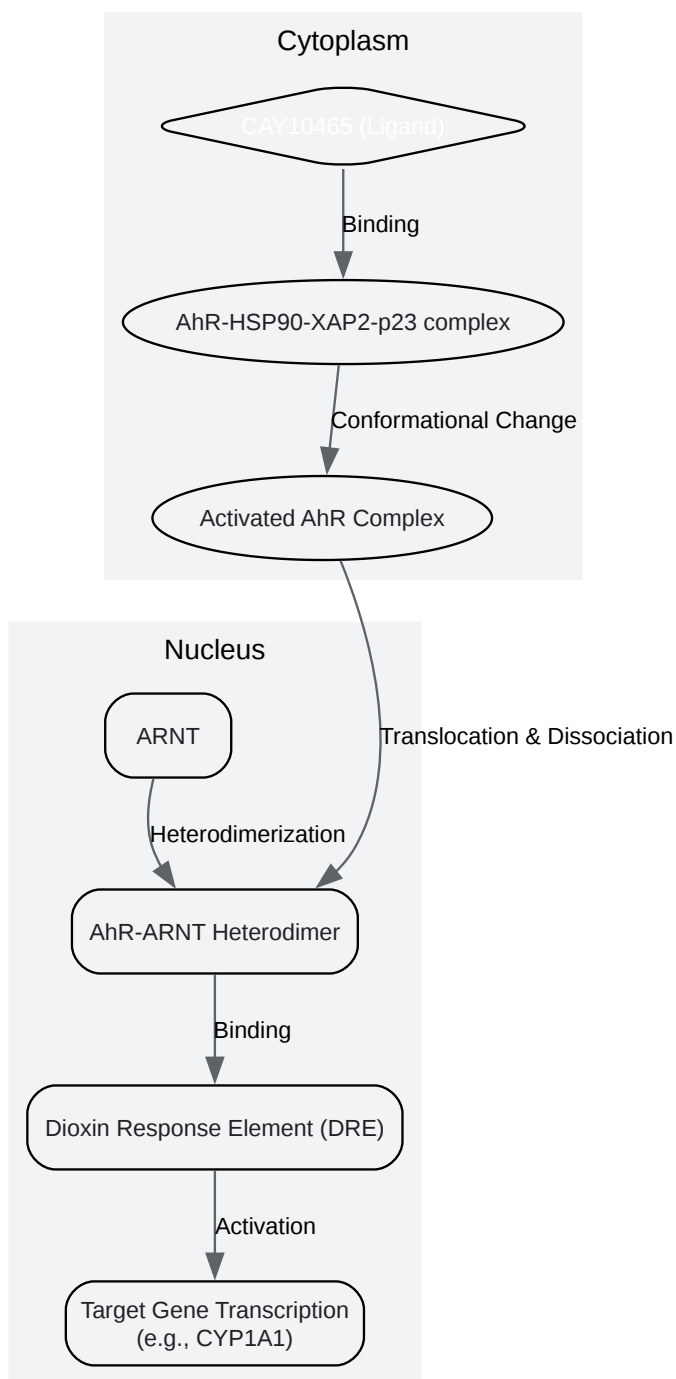
CAY10465 has been identified as a highly potent and selective agonist for the Aryl Hydrocarbon Receptor. Its binding affinity and selectivity have been quantified through competitive binding assays, demonstrating a significant preference for AhR over the estrogen receptor (ER).

Compound	Target	Parameter	Value	Reference
CAY10465	Aryl Hydrocarbon Receptor (AhR)	K _i	0.2 nM	[1]
CAY10465	Estrogen Receptor (ER)	K _i	>100,000 nM	[1]

Signaling Pathways and Experimental Workflows

The discovery and characterization of CAY10465 involved a series of well-defined experimental steps, from initial screening to functional validation. The underlying biological mechanism of action is centered on the canonical AhR signaling pathway.

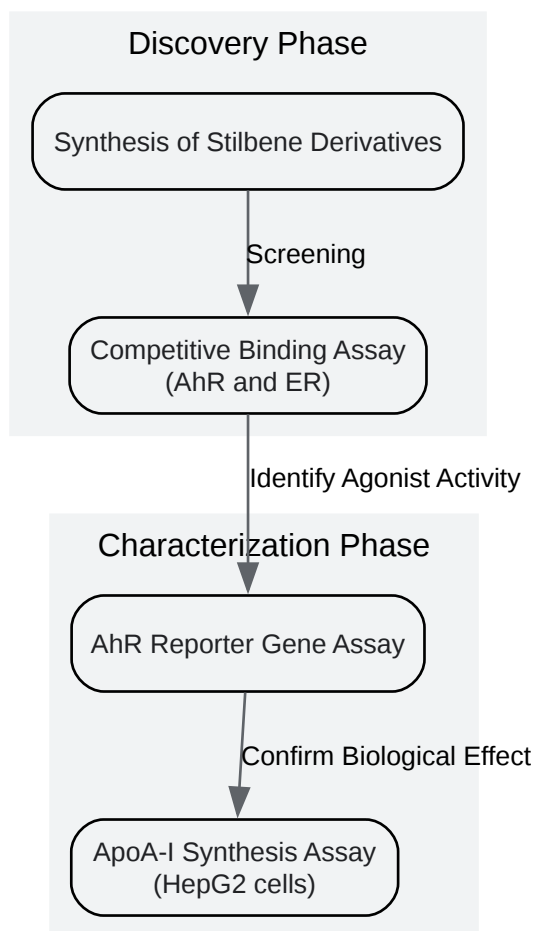
Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

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Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

The experimental workflow for the discovery of CAY10465 as a potent AhR agonist followed a logical progression from synthesis and initial binding assays to functional characterization in cellular models.

Experimental Workflow for CAY10465 Discovery



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Caption: Experimental Workflow for CAY10465 Discovery.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the discovery and characterization of CAY10465.

Competitive Radioligand Binding Assay for AhR

This assay was performed to determine the binding affinity (K_i) of CAY10465 for the Aryl Hydrocarbon Receptor.

- Preparation of Cytosol: Rabbit liver cytosol was prepared as the source of the AhR.
- Radioligand: [^3H]TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) was used as the radiolabeled ligand.
- Assay Procedure:
 - A constant concentration of [^3H]TCDD was incubated with the liver cytosol.
 - Increasing concentrations of the unlabeled competitor, CAY10465, were added to the incubation mixture.
 - The mixture was incubated to allow for competitive binding to reach equilibrium.
 - Unbound ligand was removed by charcoal-dextran treatment.
 - The amount of bound [^3H]TCDD was quantified by scintillation counting.
- Data Analysis: The concentration of CAY10465 that inhibits 50% of the specific binding of [^3H]TCDD (IC_{50}) was determined. The K_i value was then calculated using the Cheng-Prusoff equation.

AhR-Dependent Reporter Gene Assay

This cell-based assay was used to confirm the agonist activity of CAY10465 and to quantify its potency (EC_{50}).

- Cell Line: A cell line (e.g., HepG2) is transiently or stably transfected with a reporter plasmid. This plasmid contains a luciferase gene under the control of a promoter with multiple Dioxin

Response Elements (DREs).

- Assay Procedure:
 - The transfected cells were seeded in 96-well plates.
 - Cells were treated with various concentrations of CAY10465 or a vehicle control.
 - After an incubation period (typically 24 hours), the cells were lysed.
 - Luciferase substrate was added to the cell lysate.
 - The resulting luminescence, which is proportional to AhR activation, was measured using a luminometer.
- Data Analysis: The EC₅₀ value, the concentration of CAY10465 that produces 50% of the maximal response, was calculated from the dose-response curve.

Apolipoprotein A-I (ApoA-I) Synthesis and Secretion Assay in HepG2 Cells

This assay was conducted to investigate the functional effect of CAY10465 on a biologically relevant endpoint in a human liver cell line.

- Cell Culture: Human hepatoma (HepG2) cells were cultured in a suitable medium.
- Treatment: HepG2 cells were treated with CAY10465 at various concentrations (ranging from 0.01 nM to 100 µM) for a specified period.
- Quantification of ApoA-I:
 - The cell culture medium was collected.
 - The concentration of secreted ApoA-I in the medium was quantified using an enzyme-linked immunosorbent assay (ELISA).
 - To assess protein synthesis, intracellular levels of ApoA-I can also be measured after cell lysis.

- Data Analysis: The levels of ApoA-I in the medium of CAY10465-treated cells were compared to those of vehicle-treated control cells to determine the effect of the compound on ApoA-I secretion. The results indicated that CAY10465 reduces apolipoprotein A-I levels and inhibits its synthesis in HepG2 cells.[2]

Conclusion

CAY10465 has been successfully identified and characterized as a potent and selective agonist of the Aryl Hydrocarbon Receptor. Its high affinity, demonstrated through competitive binding assays, and its functional activity, confirmed by reporter gene and cellular assays, establish it as a valuable tool for studying AhR biology. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and molecular pharmacology, facilitating further investigation into the therapeutic potential of modulating the AhR signaling pathway.

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References

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